Etavopivat
Overview
Description
Etavopivat is an investigational, oral, small molecule activator of erythrocyte pyruvate kinase. It is currently being developed for the treatment of sickle cell disease and other hemoglobinopathies. The activation of erythrocyte pyruvate kinase by this compound is proposed to ameliorate the sickling of red blood cells through multiple mechanisms, including the reduction of 2,3-diphosphoglycerate, which consequently increases hemoglobin-oxygen affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etavopivat involves multiple steps, including the formation of the core structure and the introduction of functional groups that enhance its activity. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the general approach involves the use of organic synthesis techniques to construct the molecule in a stepwise manner .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, including the use of reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product. The exact methods and conditions used in industrial production are proprietary and have not been publicly disclosed .
Chemical Reactions Analysis
Types of Reactions
Etavopivat undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the specific functional groups involved .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may produce reduced derivatives .
Scientific Research Applications
Etavopivat has several scientific research applications, including:
Chemistry: Used as a model compound to study the activation of erythrocyte pyruvate kinase and its effects on red blood cell metabolism.
Biology: Investigated for its potential to improve red blood cell function and reduce sickling in sickle cell disease.
Medicine: Being developed as a therapeutic agent for the treatment of sickle cell disease and other hemoglobinopathies.
Industry: Potential applications in the development of new treatments for blood disorders
Mechanism of Action
Etavopivat exerts its effects by activating erythrocyte pyruvate kinase, which leads to a reduction in 2,3-diphosphoglycerate levels and an increase in adenosine triphosphate levels in red blood cells. This results in increased hemoglobin-oxygen affinity and improved red blood cell function. The molecular targets and pathways involved include the glycolytic pathway and the regulation of red blood cell metabolism .
Comparison with Similar Compounds
Similar Compounds
Mitapivat: Another activator of erythrocyte pyruvate kinase, used for the treatment of pyruvate kinase deficiency.
Uniqueness
Etavopivat is unique in its specific activation of erythrocyte pyruvate kinase and its potential to treat sickle cell disease by improving red blood cell function and reducing sickling. Its ability to increase hemoglobin-oxygen affinity and reduce vaso-occlusion sets it apart from other similar compounds .
Properties
IUPAC Name |
(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-3-hydroxy-2-phenylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c26-14-19(15-4-2-1-3-5-15)22(27)24-10-16-12-25(13-17(16)11-24)32(28,29)18-8-20-21(23-9-18)31-7-6-30-20/h1-5,8-9,19,26H,6-7,10-14H2/t19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFFYEPYCVDOGE-LJQANCHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)S(=O)(=O)N3CC4=C(C3)CN(C4)C(=O)C(CO)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=C(C=N2)S(=O)(=O)N3CC4=C(C3)CN(C4)C(=O)[C@H](CO)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2245053-57-8 | |
Record name | Etavopivat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2245053578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETAVOPIVAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4E0A9M44Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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